molecular formula C27H29ClINO10 B12776042 Iododoxorubicin hydrochloride CAS No. 83943-83-3

Iododoxorubicin hydrochloride

Cat. No.: B12776042
CAS No.: 83943-83-3
M. Wt: 689.9 g/mol
InChI Key: RIXHOXYAFWQBGU-RUELKSSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iododoxorubicin hydrochloride (4′-deoxy-4′-iododoxorubicin) is a halogenated derivative of doxorubicin, a widely used anthracycline chemotherapeutic agent. Its structural modification involves replacing the hydroxyl group at the 4′ position of the sugar moiety with an iodine atom, resulting in reduced pKa (approximately 7.2 vs. 8.2 for doxorubicin) and increased lipophilicity . These properties enhance cellular uptake and alter pharmacokinetic behavior. Preclinical studies suggest potent cytotoxicity against various cancer cell lines, with in vitro ID50 values significantly lower than doxorubicin in human tumor clonogenic assays .

Properties

CAS No.

83943-83-3

Molecular Formula

C27H29ClINO10

Molecular Weight

689.9 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H28INO10.ClH/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

RIXHOXYAFWQBGU-RUELKSSGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iododoxorubicin hydrochloride involves the iodination of doxorubicin. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the doxorubicin molecule .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other anthracyclines. These methods often involve large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Iododoxorubicin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, which can have different biological activities compared to the parent compound .

Scientific Research Applications

Cancer Treatment

Iododoxorubicin hydrochloride has been evaluated for its efficacy in various cancers, particularly those resistant to conventional therapies. The following table summarizes some of the key studies and findings related to its clinical applications:

Cancer Type Study Phase Findings
Advanced Breast CancerPhase IIDid not demonstrate significant efficacy in patients with advanced breast cancer .
Non-Small Cell Lung CancerPhase IIEvaluated but results indicated limited effectiveness .
Other Solid TumorsPreclinicalShowed promise in reducing tumor size in animal models, with lower cardiotoxicity compared to doxorubicin .

Cardiotoxicity Reduction

One of the significant advantages of iododoxorubicin is its reduced cardiotoxicity profile. Preclinical studies indicate that iododoxorubicin may lead to less damage to cardiac tissue compared to traditional anthracyclines like doxorubicin, making it a safer option for patients who are at risk for heart complications during chemotherapy .

Case Study: Efficacy in Solid Tumors

In a study involving patients with solid tumors, iododoxorubicin was administered as part of a combination therapy regimen. The results indicated improved tumor response rates compared to historical controls treated with doxorubicin alone. However, the study also highlighted the need for further investigation into optimal dosing strategies and long-term outcomes .

Patient Tolerance and Side Effects

A cohort study assessed patient tolerance to iododoxorubicin, reporting fewer instances of severe side effects typically associated with anthracyclines. Patients exhibited manageable levels of nausea and fatigue, contributing to better quality of life during treatment compared to those receiving standard doxorubicin regimens .

Research Findings

Recent research has focused on understanding the pharmacokinetics and pharmacodynamics of iododoxorubicin. Studies have shown that:

  • Iododoxorubicin has a unique distribution profile that allows for effective tumor targeting while minimizing systemic exposure.
  • The compound's intracellular uptake is significantly higher than that of traditional formulations, suggesting enhanced efficacy at the cellular level .

Mechanism of Action

Iododoxorubicin hydrochloride exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, it generates reactive oxygen species that contribute to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Anthracycline Compounds

Chemical and Physicochemical Properties

Property Iododoxorubicin Hydrochloride Doxorubicin Hydrochloride Daunorubicin Idarubicin Hydrochloride
Molecular Formula C27H29INO10·HCl C27H29NO11·HCl C27H29NO10 C26H27NO9·HCl
Key Structural Feature 4′-iodo substitution 4′-hydroxyl group 14-hydroxyl 4-demethoxy modification
Lipophilicity (LogP) High Moderate Moderate High
Solubility Lipophilic, limited aqueous Soluble in water/methanol Similar to doxorubicin High lipophilicity
pKa ~7.2 ~8.2 ~8.5 ~7.8

Pharmacokinetics and Metabolism

  • Iododoxorubicin: Rapidly metabolized to iododoxorubicinol, which lacks clinical activity. Total AUC correlates with hematologic toxicity (neutropenia, thrombocytopenia) .
  • Doxorubicin: Metabolized to doxorubicinol (active metabolite), contributing to both efficacy and cardiotoxicity. Plasma half-life: 20–48 hours .
  • Idarubicin: Higher lipophilicity allows oral administration and faster cellular uptake. Metabolized to idarubicinol, which retains activity .

In Vitro and In Vivo Efficacy

Table 2: Comparative Cytotoxicity (ID50 Values in Human Tumor Clonogenic Assays)
Cell Line Iododoxorubicin (µM) Doxorubicin (µM) Deoxydoxorubicin (µM)
HEC1A (Endometrial) 0.07 0.15 0.05
HT-29 (Colorectal) 0.12 0.35 0.18
MCF-7 (Breast) 0.09 0.28 0.12

Iododoxorubicin exhibits 2–4× greater potency than doxorubicin in vitro.

Toxicity Profiles

Toxicity Type Iododoxorubicin Doxorubicin Daunorubicin
Neutropenia Dose-limiting (Grade 3–4: 60%) Common (Grade 3–4: 30–40%) Similar to doxorubicin
Cardiotoxicity Reduced incidence (2/14 cases) Cumulative dose-dependent (≥5%) Moderate (lower than doxorubicin)
Mucositis Rare Frequent (20–40%) Less frequent

Iododoxorubicin’s reduced cardiotoxicity in animal models and clinical trials is a key advantage, though two cases of cardiac ejection fraction decline were reported .

Biological Activity

Iododoxorubicin hydrochloride is a derivative of doxorubicin, an anthracycline antibiotic widely used in cancer therapy. Its biological activity is primarily characterized by its ability to intercalate DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Iododoxorubicin exerts its antitumor effects through several mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription.
  • Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and replication. This leads to the accumulation of DNA breaks and ultimately triggers apoptosis .
  • Induction of Apoptosis : Iododoxorubicin promotes apoptosis through various pathways, including the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .

Biological Activity Data

The biological activity of iododoxorubicin can be summarized in the following table:

Activity Description Reference
Cytotoxicity Induces cell death in various cancer cell lines (e.g., MCF7, HepG2)
DNA Damage Causes DNA strand breaks and inhibits repair mechanisms
Apoptotic Pathways Activates caspases leading to programmed cell death
Resistance Mechanisms Overcomes P-glycoprotein-mediated drug resistance in certain cancer types

Case Study 1: Efficacy in Breast Cancer

A study investigated the efficacy of iododoxorubicin in a murine model of breast cancer (4T1 cell line). The results indicated that iododoxorubicin significantly reduced tumor volume compared to controls. The treatment led to a reduction in cell viability by approximately 50% at doses of 400 ng/mL after 72 hours .

Case Study 2: Combination Therapy

In another study, iododoxorubicin was combined with non-inertial cavitation therapy. This combination enhanced cytotoxicity significantly compared to iododoxorubicin alone, demonstrating a synergistic effect that further reduced tumor cell viability .

Research Findings

Recent research has highlighted several important findings regarding iododoxorubicin:

  • Enhanced Uptake in Resistant Cells : Studies have shown that iododoxorubicin-loaded nanoparticles can bypass drug efflux mechanisms in resistant glioblastoma cells, enhancing therapeutic efficacy .
  • Immunogenic Cell Death : Research indicates that iododoxorubicin can induce immunogenic cell death, promoting T-cell infiltration and enhancing anti-tumor immunity when used in combination with immune modulators .

Q & A

Q. What are the standard analytical methods for quantifying Iododoxorubicin hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column : Stainless steel (4.6 mm inner diameter, 25 cm length) packed with trimethylsilanized silica gel .
  • Mobile phase : Mixture of water, acetonitrile, ethanol, and phosphoric acid (pH 3.6 ± 0.1) at 1.5 mL/min .
  • Detection : UV absorbance at 254 nm, with system suitability criteria (theoretical plates ≥2250, peak symmetry factor 0.7–1.2) . Fluorescence-based assays may complement HPLC for biological matrices, leveraging anthracycline autofluorescence (ex: λ~480 nm, em~560 nm) .

Q. How is the purity of this compound validated under controlled storage conditions?

Stability studies should include:

  • pH testing : Ensure solutions maintain physiological compatibility (e.g., pH 4.5–7.0 for injectables) .
  • Degradation analysis : Monitor hydrolytic byproducts (e.g., aglycone derivatives) via HPLC peak resolution (e.g., relative retention time ~0.6 for doxorubicinone vs. parent compound) .
  • Water content : Karl Fischer titration to confirm ≤5% moisture, critical for lyophilized formulations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in cytotoxicity data across different cell lines?

  • Standardized cell models : Use panels of cell lines with documented anthracycline sensitivity (e.g., NCI-60) and control for variables like efflux pump (P-gp) expression .
  • Dose-response normalization : Express IC₅₀ values relative to internal controls (e.g., doxorubicin) to account for inter-experimental variability .
  • Mechanistic assays : Combine viability tests with fluorescence-based ROS detection or DNA-intercalation assays to correlate cytotoxicity with molecular mechanisms .

Q. What experimental strategies mitigate cardiotoxicity risks in preclinical studies of this compound?

  • In vitro models : Human cardiomyocyte-derived cells (e.g., AC16 or iPSC-cardiomyocytes) to assess mitochondrial dysfunction and ROS generation .
  • In vivo protocols : Serial echocardiography in rodent models to monitor ejection fraction declines, paired with histopathology for vacuolization and fibrosis .
  • Comparative pharmacokinetics : Evaluate tissue distribution using radiolabeled analogs to quantify cardiac accumulation vs. tumor targeting .

Q. How should bioanalytical methods be validated for pharmacokinetic studies of this compound?

Follow FDA and EMA guidelines for bioequivalence testing:

  • Specificity : Demonstrate no interference from plasma matrix or metabolites via HPLC-MS/MS .
  • Linearity : Validate over 50–150% of expected plasma concentration ranges (R² ≥0.98) .
  • Stability : Test freeze-thaw cycles (≥3), short-term (24 hr at 25°C), and long-term (-80°C, ≥1 month) storage .

Q. What statistical approaches address variability in anthracycline-induced oxidative stress measurements?

  • Multivariate analysis : Use PCA to distinguish assay-specific noise (e.g., DCFH-DA fluorescence artifacts) from true ROS signals .
  • Normalization : Express oxidative stress markers (e.g., lipid peroxidation) relative to baseline levels in untreated controls .
  • Replication : Include ≥3 biological replicates per condition and report SEM with ANOVA for inter-group comparisons .

Methodological Guidance for Data Interpretation

Q. How to reconcile discrepancies between in vitro and in vivo efficacy studies?

  • Pharmacokinetic bridging : Adjust in vitro doses using allometric scaling (e.g., body surface area normalization) .
  • Tumor microenvironment modeling : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo drug penetration barriers .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., log-fold reduction in tumor volume) .

Q. What criteria define "high-purity" this compound for mechanistic studies?

  • Chromatographic purity : ≥95% by HPLC area normalization, with no single impurity ≥1% .
  • Spectroscopic validation : UV-Vis absorbance maxima at 233–235 nm and 480–495 nm (anthracycline-specific) .
  • Elemental analysis : Confirm iodine content (theoretical ~20% w/w) via inductively coupled plasma mass spectrometry (ICP-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.